BenchChemオンラインストアへようこそ!

3,5-Dichloro-N-hydroxybenzamide

Quality Control Procurement Specification Chemical Reproducibility

3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) is a structurally minimal, electron-withdrawn N-hydroxybenzamide that serves as a versatile HDAC inhibitor scaffold. The symmetric 3,5-dichloro pattern creates a unique electrostatic and steric contour essential for isoform selectivity mapping; interchanging with mono-chloro or unsubstituted analogs invalidates activity comparisons. With MRC-5 IC₅₀ > 50 µg/mL, it functions as a reliable negative control in cell-based HDAC-dependency assays. Supplied as ≥95% pure powder with ambient storage stability, eliminating cold-chain logistics. The unsubstituted benzamide nitrogen provides a modular synthetic handle for focused library generation—a cost-effective alternative to pre-capped commercial analogs.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
Cat. No. B1349388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-N-hydroxybenzamide
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)NO
InChIInChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
InChIKeyCTURQMWEQBFFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-hydroxybenzamide: Chemical Identity, HDAC‑Chelating Scaffold & Commercial Availability


3,5-Dichloro-N-hydroxybenzamide (CAS 18540‑38‑0, C₇H₅Cl₂NO₂, MW 206.02 g mol⁻¹) is a small‑molecule N‑hydroxybenzamide in which the hydroxamic acid moiety serves as a zinc‑binding group capable of chelating the catalytic Zn²⁺ ion in histone deacetylase (HDAC) active sites [1]. The compound is commercially supplied as a ≥95 % pure powder with a melting point of 150–151 °C and is stored at ambient temperature . As a derivative of benzohydroxamic acid, it belongs to a well‑documented class of HDAC inhibitor scaffolds that have yielded both sub‑type‑selective and pan‑HDAC inhibitors [REFS-2, REFS-3].

Why Generic Substitution of 3,5-Dichloro-N-hydroxybenzamide is High-Risk: Chlorine Position Dictates HDAC Isoform Engagement


The substitution pattern on the benzamide ring is a critical determinant of HDAC isoform selectivity and intrinsic potency. In the N‑hydroxybenzamide class, the capping group that occupies the enzyme’s surface‑recognition region profoundly influences subtype discrimination [1]. Electron‑withdrawing chloro substituents at the 3‑ and 5‑positions create a unique electrostatic and steric contour that cannot be reproduced by mono‑chloro (e.g., 4‑chloro‑) or unsubstituted analogs. Published SAR analyses confirm that even minor alterations to the benzamide cap shift HDAC1/HDAC3 selectivity by factors exceeding 10‑fold [2]. Consequently, interchanging 3,5‑dichloro‑N‑hydroxybenzamide with a different regioisomer or a non‑chlorinated benzohydroxamic acid in a biochemical or cellular assay will invalidate direct activity comparisons and compromise experimental reproducibility.

Quantitative Differentiation Evidence: 3,5-Dichloro-N-hydroxybenzamide vs. Closest Analogs


Purity & Physical Form: 3,5-Dichloro-N-hydroxybenzamide (95 %) vs. Unsubstituted Benzohydroxamic Acid (≥97 %)

The commercial standard for 3,5-dichloro-N-hydroxybenzamide is a ≥95 % pure powder, as specified by Sigma‑Aldrich and AKSci [REFS-1, REFS-2]. This purity overlaps with the ≥97 % specification typically quoted for unsubstituted benzohydroxamic acid (CAS 495‑18‑1), meaning that for procurement decisions the dichloro derivative does not impose a purity penalty. However, the melting point of 150–151 °C is approximately 30 °C lower than that of unsubstituted benzohydroxamic acid (lit. 178–180 °C), reflecting the disruption of crystal packing by the two chloro substituents and providing a simple identity check upon receipt.

Quality Control Procurement Specification Chemical Reproducibility

HDAC Class I/IIb Inhibitory Potency: N‑Hydroxybenzamide Core vs. 2‑Aminobenzamide Core

The N‑hydroxybenzamide warhead is intrinsically more potent than the 2‑aminobenzamide warhead as a zinc‑binding group for class I/IIb HDACs. In a representative cross‑study comparison, an N‑hydroxybenzamide derivative bearing a branched cap group (compound 1o) inhibited HDAC1 with an IC₅₀ of 0.13 μM, whereas 2‑aminobenzamide‑based HDAC inhibitors typically exhibit IC₅₀ values in the 1–10 μM range [1]. The 3,5‑dichloro pattern on the benzamide ring is expected to further modulate potency through electronic effects, though exact IC₅₀ values for the core 3,5‑dichloro‑N‑hydroxybenzamide against individual HDAC isoforms have not been published in peer‑reviewed form.

HDAC Inhibition Zinc‑Binding Group Potency Scaffold Comparison

SAR of Chloro Substitution: 3,5‑Dichloro vs. Mono‑Chloro vs. Unsubstituted N‑Hydroxybenzamides in HDAC Context

In a comprehensive 3D‑QSAR analysis of benzamide derivatives as HDAC1 inhibitors, electrostatic and steric fields around the benzamide ring were identified as primary determinants of inhibitory activity [1]. Electron‑withdrawing substituents at the 3‑ and 5‑positions (σₘ = 0.37 for Cl) enhance the acidity of the N‑hydroxy proton, strengthening Zn²⁺ chelation relative to unsubstituted (σ = 0) or mono‑substituted analogs. A parallel SAR study on benzamide‑based HDAC inhibitors demonstrated that chlorine at the benzamide moiety increases antiproliferative activity in MCF‑7 cells by approximately 2–3‑fold compared to the unsubstituted parent [2]. While these data derive from analogs with linker‑cap extensions rather than the bare 3,5‑dichloro‑N‑hydroxybenzamide core, they establish a directional class‑level trend: 3,5‑dichloro substitution is expected to confer stronger HDAC engagement than 4‑chloro or unsubstituted benzohydroxamic acid.

Structure‑Activity Relationship Chlorine Substituent Effect HDAC Isoform Selectivity

Selectivity Fingerprint: N‑Hydroxybenzamide Scaffold vs. Hydroxamic Acid (SAHA‑Like) HDAC Inhibitors

Certain N‑hydroxybenzamide derivatives (e.g., HPB, SW‑100) have been optimized for extraordinary HDAC6 selectivity. HPB exhibits an IC₅₀ of 31 nM against HDAC6 with >60‑fold selectivity over HDAC1 (IC₅₀ = 842 nM) and >1000‑fold selectivity over HDAC2/3/4/9/5/11 (all >2 μM) . SW‑100 achieves HDAC6 IC₅₀ = 2.3 nM with >1000‑fold selectivity over other HDAC isoforms [1]. In contrast, the hydroxamic acid SAHA (vorinostat) is a pan‑HDAC inhibitor with IC₅₀ values of 10–50 nM across class I/IIb isoforms [2]. The 3,5‑dichloro‑N‑hydroxybenzamide core retains the N‑hydroxybenzamide zinc‑binding group but lacks the extended capping structures that confer HDAC6 selectivity; therefore, it is predicted to behave as a pan‑HDAC ligand with potency modulated primarily by the 3,5‑Cl electronic effect.

HDAC6 Selectivity Off‑Target Profile Blood‑Brain Barrier Penetration

Cytotoxicity Window: 3,5-Dichloro-N-hydroxybenzamide vs. SAHA in Human Fibroblast Cells

In a cytotoxicity assessment using MRC‑5 human lung fibroblast cells, 3,5‑dichloro‑N‑hydroxybenzamide exhibited an IC₅₀ greater than 50 μg mL⁻¹ (≈ 243 μM) . By comparison, the reference pan‑HDAC inhibitor SAHA (vorinostat) shows an IC₅₀ of approximately 2–5 μM against the same normal fibroblast cell line under comparable 48–72 h exposure [1], indicating that the 3,5‑dichloro‑N‑hydroxybenzamide core is roughly 50–120‑fold less cytotoxic to non‑transformed cells. This large differential suggests that the compound’s intrinsic HDAC‑inhibitory activity in cells is substantially lower than that of SAHA—consistent with the absence of the lipophilic cap that facilitates SAHA’s cellular uptake and target engagement.

Cytotoxicity Therapeutic Window Normal Cell Tolerance

Storage & Handling: Room‑Temperature Stability Advantage of 3,5-Dichloro-N-hydroxybenzamide Over Cold‑Chain‑Dependent HDAC Probes

According to the Sigma‑Aldrich product specification, 3,5‑dichloro‑N‑hydroxybenzamide is shipped at ambient temperature (no cold chain required) and stored long‑term at room temperature . In contrast, many advanced N‑hydroxybenzamide‑based HDAC6‑selective inhibitors such as HPB and SW‑100 require storage at –20 °C under desiccated conditions to prevent degradation of the linker‑cap moiety . This logistical difference translates to lower shipping costs, reduced risk of freeze‑thaw damage, and simpler storage management for labs operating in resource‑limited settings.

Storage Stability Logistics Procurement Suitability

Procurement‑Guiding Application Scenarios for 3,5-Dichloro-N-hydroxybenzamide


HDAC Inhibitor Library Design: 3,5-Dichloro-N-hydroxybenzamide as a Minimal Zn²⁺-Chelating Scaffold Reference

The compound serves as a structurally minimal, electron‑withdrawn entry in a focused N‑hydroxybenzamide library. In SAR campaigns aimed at mapping the contribution of the benzo‑cap to HDAC isoform selectivity, 3,5‑dichloro‑N‑hydroxybenzamide provides a baseline pan‑HDAC signal against which cap‑extended analogs (e.g., HPB, compound 1o, SW‑100) can be directly compared. The symmetrical 3,5‑dichloro pattern ensures that any observed shift in isoform selectivity can be attributed solely to the appended cap group rather than to differential electronic effects from asymmetric ring substitution [REFS-1, REFS-2].

Negative Control for Phenotypic HDAC‑Dependency Screens in Normal Fibroblasts

With an MRC‑5 IC₅₀ exceeding 50 μg mL⁻¹ (≈ 243 μM) , 3,5‑dichloro‑N‑hydroxybenzamide is well‑suited as a negative control in cell‑based HDAC‑dependency assays. Its low cytotoxicity against normal fibroblasts means that at concentrations up to 100 μM it will not confound viability readouts, allowing screening groups to distinguish target‑specific antiproliferative effects (as seen with SAHA) from non‑specific cytotoxicity [REFS-1, REFS-2].

Synthetic Intermediate for Late‑Stage Diversification into Selective HDAC Probes

The absence of a pre‑installed capping group on 3,5‑dichloro‑N‑hydroxybenzamide makes it a versatile synthetic intermediate. The benzamide nitrogen can be alkylated or acylated with various cap fragments (indole, quinazoline, branched alkyl, saccharin) to generate focused libraries. This modular approach contrasts with purchasing pre‑capped commercial analogs (e.g., HPB, SW‑100) that lock the user into a specific selectivity profile, and offers superior synthetic economy for labs with in‑house medicinal chemistry capabilities .

Room‑Temperature‑Stable Reference Standard for HDAC Enzymatic Assay Quality Control

The compound’s room‑temperature storage stability eliminates the cold‑chain logistics required for many advanced HDAC probes. For core facilities running routine HDAC enzymatic activity screens, 3,5‑dichloro‑N‑hydroxybenzamide can be used as a zn‑chelating reference standard that does not degrade under benchtop conditions, reducing the frequency of QC failure due to inadvertent freeze‑thaw cycles or shipping‑related temperature excursions .

Quote Request

Request a Quote for 3,5-Dichloro-N-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.